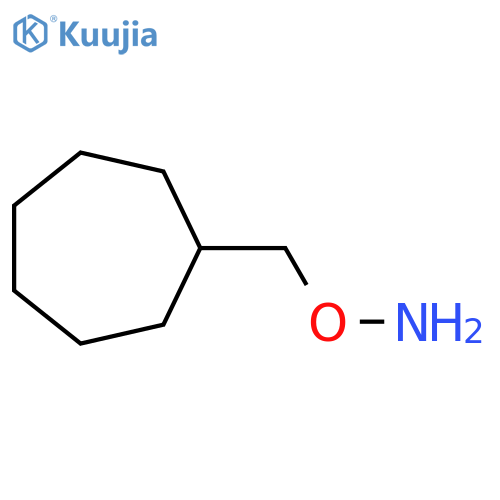Cas no 854383-22-5 (O-(cycloheptylmethyl)hydroxylamine)

854383-22-5 structure
商品名:O-(cycloheptylmethyl)hydroxylamine
O-(cycloheptylmethyl)hydroxylamine 化学的及び物理的性質
名前と識別子
-
- O-(cycloheptylmethyl)hydroxylamine
- EN300-1762956
- 854383-22-5
- SCHEMBL1715730
-
- インチ: 1S/C8H17NO/c9-10-7-8-5-3-1-2-4-6-8/h8H,1-7,9H2
- InChIKey: PKFKKAIRTSSSTN-UHFFFAOYSA-N
- ほほえんだ: O(CC1CCCCCC1)N
計算された属性
- せいみつぶんしりょう: 143.131014166g/mol
- どういたいしつりょう: 143.131014166g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 2
- 重原子数: 10
- 回転可能化学結合数: 2
- 複雑さ: 77.3
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 35.2Ų
- 疎水性パラメータ計算基準値(XlogP): 2.2
O-(cycloheptylmethyl)hydroxylamine 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-1762956-10.0g |
O-(cycloheptylmethyl)hydroxylamine |
854383-22-5 | 10g |
$3929.0 | 2023-06-03 | ||
| Enamine | EN300-1762956-5g |
O-(cycloheptylmethyl)hydroxylamine |
854383-22-5 | 5g |
$2650.0 | 2023-09-20 | ||
| Enamine | EN300-1762956-0.1g |
O-(cycloheptylmethyl)hydroxylamine |
854383-22-5 | 0.1g |
$804.0 | 2023-09-20 | ||
| Enamine | EN300-1762956-1.0g |
O-(cycloheptylmethyl)hydroxylamine |
854383-22-5 | 1g |
$914.0 | 2023-06-03 | ||
| Enamine | EN300-1762956-5.0g |
O-(cycloheptylmethyl)hydroxylamine |
854383-22-5 | 5g |
$2650.0 | 2023-06-03 | ||
| Enamine | EN300-1762956-2.5g |
O-(cycloheptylmethyl)hydroxylamine |
854383-22-5 | 2.5g |
$1791.0 | 2023-09-20 | ||
| Enamine | EN300-1762956-1g |
O-(cycloheptylmethyl)hydroxylamine |
854383-22-5 | 1g |
$914.0 | 2023-09-20 | ||
| Enamine | EN300-1762956-10g |
O-(cycloheptylmethyl)hydroxylamine |
854383-22-5 | 10g |
$3929.0 | 2023-09-20 | ||
| Enamine | EN300-1762956-0.05g |
O-(cycloheptylmethyl)hydroxylamine |
854383-22-5 | 0.05g |
$768.0 | 2023-09-20 | ||
| Enamine | EN300-1762956-0.5g |
O-(cycloheptylmethyl)hydroxylamine |
854383-22-5 | 0.5g |
$877.0 | 2023-09-20 |
O-(cycloheptylmethyl)hydroxylamine 関連文献
-
Boaz Vilozny,Paolo Actis,Daniel Hwang,Bakthan Singaram,Nader Pourmand Nanoscale, 2013,5, 9214-9221
-
Amin Zhang,Yuliang Guo,Yu He,Kai Yang,Jianbo Wang,Daxiang Cui,Yingsheng Cheng Nanoscale, 2020,12, 21674-21686
-
Guangchen Li,Tongliang Zhou,Albert Poater,Luigi Cavallo,Steven P. Nolan,Michal Szostak Catal. Sci. Technol., 2020,10, 710-716
-
Aihong Xi,Geoffrey D. Bothun Analyst, 2014,139, 973-981
-
Chen Chen,Qiao Sun,Dong-Xue Ren,Rui Zhang,Feng-Ying Bai,Yong-Heng Xing,Zhan Shi CrystEngComm, 2013,15, 5561-5573
854383-22-5 (O-(cycloheptylmethyl)hydroxylamine) 関連製品
- 2171461-04-2(7-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)butanamidoheptanoic acid)
- 1234616-68-2(tert-butyl N-[(1-methyl-2-oxo-1,2-dihydropyridin-3-yl)methyl]carbamate)
- 1806818-20-1(Ethyl 2,3-dibromo-4-(difluoromethyl)pyridine-6-acetate)
- 483968-03-2(1-(2,6-dimethyl-1-piperidinyl)-3-(3-methoxyphenoxy)-2-propanol)
- 1461705-17-8(1-methyl-1,2,3,4-tetrahydroquinoline-8-sulfonyl chloride)
- 853680-95-2(4-{[(tert-butoxy)carbonyl]amino}-2-[(4-methylphenyl)methyl]butanoic acid)
- 2411280-16-3(1-{4-[(Oxiran-2-yl)methoxy]phenyl}pyrrolidine)
- 1805072-92-7(Methyl 3-(aminomethyl)-4-(difluoromethyl)-2-hydroxypyridine-6-carboxylate)
- 1782249-70-0(2-Thiophenecarboxylic acid, 5-bromo-3-(1-methylethyl)-)
- 1396844-73-7(1-(2-bromobenzoyl)-4-[(4,5-dihydro-1,3-thiazol-2-ylsulfanyl)methyl]piperidine)
推奨される供給者
Baoji Haoxiang Bio-technology Co.Ltd
ゴールドメンバー
中国のサプライヤー
大量
Hangzhou Runyan Pharmaceutical Technology Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Hubei Cuiyuan Biotechnology Co.,Ltd
ゴールドメンバー
中国のサプライヤー
試薬

Wuhan ChemNorm Biotech Co.,Ltd.
ゴールドメンバー
中国のサプライヤー
試薬

Tiancheng Chemical (Jiangsu) Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量